D-Erythronolactone

Synthetic Methodology Phosphonate Synthesis Bacterial Metabolism

D-Erythronolactone (CAS 15667-21-7) is the definitive (3R,4R)-configured C4 chiral building block. Its defined stereochemistry directly programs spatial orientation in downstream products—unlike racemic lactones that require costly chiral separations. Essential for antiviral nucleoside analogs, stereospecific iminosugar inhibitors (4-C-Me-LAB), and enantiomerically pure prostaglandin synthons. Ensures synthetic reproducibility and chiral purity for medicinal chemistry SAR programs and natural product total synthesis. Do not risk your synthesis with generic alternatives.

Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
CAS No. 15667-21-7
Cat. No. B118229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Erythronolactone
CAS15667-21-7
SynonymsD-erythronic acid gamma-lactone;  Dihydro-3,4-dihydroxy-2(3H)-furanone;  D-Erythronic γ-lactone;  D-Erythrono-γ-lactone;  D-Erythronolactone;  γ-Lactone of D-erythronic Acid; 
Molecular FormulaC4H6O4
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)O)O
InChIInChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1
InChIKeySGMJBNSHAZVGMC-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Erythronolactone (CAS 15667-21-7): Chiral C4 Synthon and Research Intermediate Overview for Scientific Procurement


D-Erythronolactone (CAS 15667-21-7), also known as (3R,4R)-3,4-dihydroxydihydrofuran-2(3H)-one, is a gamma-butyrolactone derivative and a chiral C4 building block widely employed in stereoselective organic synthesis [1]. It is a white to almost white crystalline solid with a molecular formula of C4H6O4 and a molecular weight of 118.09 g/mol . The compound is characterized by its specific optical rotation, typically reported as [α]²⁰/D -69.0° to -75.0° (c=1, H₂O), which is a critical parameter for confirming enantiomeric purity and identity in chiral syntheses [2]. It serves as a versatile precursor for the construction of complex molecules, including natural products and pharmaceutical intermediates, due to its defined stereochemistry [3].

Procurement Rationale: Why Substituting D-Erythronolactone with Its Enantiomer or In-Class Lactones Is Scientifically Unjustified


The procurement of D-Erythronolactone over its L-enantiomer or other generic gamma-butyrolactones is dictated by the absolute requirement for specific stereochemical outcomes in asymmetric synthesis. The compound's defined (3R,4R) configuration is not a trivial detail; it directly programs the spatial orientation of substituents in downstream products, a principle demonstrated in the divergent synthesis of enantiomeric products from D- and L-erythronolactone [1]. A non-specific or racemic lactone would lead to a mixture of diastereomers or enantiomers, requiring costly and low-yielding chiral separations [2]. Furthermore, the distinct reactivity profile of D-Erythronolactone, as evidenced by its use in specific synthetic pathways like the Rh-catalyzed carbenoid cyclization, cannot be assumed for other lactones, which may undergo different reaction courses or fail to yield the desired complex architectures [3]. Therefore, generic substitution introduces unacceptable risk to synthetic reproducibility and chiral purity.

Quantitative Evidence Guide: Direct Comparative Performance Data for D-Erythronolactone


Synthetic Yield Advantage: 5-Step Conversion of D-Erythronolactone vs. Prior Methods for 4-Phospho-D-Erythronate

D-Erythronolactone serves as an efficient and inexpensive precursor for the 5-step synthesis of 4-phospho-D-erythronate, achieving a preparatively useful yield of 22%. This is a significant improvement over previous synthetic schemes, which required more expensive precursors and typically gave lower yields [1]. The methodology demonstrates the value of D-Erythronolactone as a cost-effective and synthetically advantageous starting material compared to alternatives used in prior literature.

Synthetic Methodology Phosphonate Synthesis Bacterial Metabolism

Divergent Biological Activity: α-Glucosidase Inhibition of D- vs. L-Erythronolactone Derived Iminosugars

Iminosugars derived from D-erythronolactone and L-erythronolactone exhibit stark differences in their biological activity. The D-erythronolactone-derived compound (4-C-Me-LAB) is a specific and potent α-glucosidase inhibitor with a Ki of 0.95 μM and an IC50 of 0.66 μM against rat intestinal sucrase, acting via a non-competitive mechanism. In contrast, the L-erythronolactone-derived analog (4-C-Me-DAB) acts as a competitive inhibitor with a Ki of 0.89 μM and an IC50 of 0.41 μM [1]. This demonstrates that the stereochemistry of the starting lactone directly dictates the inhibitory profile and mechanism of action of the final bioactive molecule.

Glycobiology Enzyme Inhibition Medicinal Chemistry

Chiroptical Purity: Defined Specific Rotation for Enantiomeric Quality Control

The specific optical rotation of D-Erythronolactone is a key specification for ensuring enantiomeric purity. Commercial suppliers like TCI specify a range of [α]²⁰/D -69.0° to -75.0° (c=1, H₂O) for their >98.0%(GC) pure product [1]. This defined negative rotation contrasts with the positive rotation of the L-enantiomer, providing a simple, quantitative method to verify the correct stereoisomer has been procured and to monitor for racemization or contamination during storage or reaction work-up. This chiroptical property is a direct and verifiable metric of the compound's integrity for asymmetric synthesis.

Analytical Chemistry Chiral Purity Quality Control

Enantiomeric Integrity: High Diastereomeric and Enantiomeric Purity in Complex Molecule Synthesis

D-Erythronolactone has been demonstrated to be a reliable C4 building block that delivers products with high diastereoisomeric and enantiomeric purity. In the synthesis of both enantiomers of epi-muricatacin, the use of 2,3-O-isopropylidene-D-erythrose, derived from D-erythronolactone, enabled the production of the target enantiomers (+)- and (-)-2 in good yields and with high stereochemical fidelity [1]. This contrasts with approaches using racemic or achiral starting materials, which would require a subsequent resolution step and result in a theoretical maximum 50% yield of the desired enantiomer.

Total Synthesis Stereochemistry Natural Products

Optimal Scientific and Industrial Application Scenarios for D-Erythronolactone


Enantioselective Synthesis of Bioactive Natural Product Analogs

D-Erythronolactone is the preferred C4 building block for the total synthesis of chiral natural products and their analogs where absolute stereochemistry dictates biological activity. This is exemplified by its use in preparing enantiomerically pure epi-muricatacin, a diastereoisomer of an anticancer acetogenin [1], and endo-brevicomin, an insect pheromone [2]. Its procurement is essential for medicinal chemistry programs investigating structure-activity relationships (SAR) of stereochemically complex lead compounds, as it provides a reliable entry point to both enantiomeric series from a single, readily available chiral precursor [1].

Synthesis of Chiral Pharmaceutical Intermediates for Antiviral Agents

Procure D-Erythronolactone as a key intermediate for synthesizing chiral building blocks in the preparation of antiviral nucleoside analogs. Patents have demonstrated its utility in the construction of complex nucleoside frameworks, such as uridine 4-oxime 5'-(2-methylpropanoate) derivatives [3], and in the synthesis of loracarbef, a carbacephem antibiotic [4]. The compound's stereochemistry is critical for accessing the correct spatial arrangement required for binding to viral polymerases or other biological targets.

Development of Stereospecific Enzyme Inhibitors for Metabolic Research

For research into glycolipid metabolism and related diseases, D-Erythronolactone is the crucial starting material for generating stereospecific iminosugar inhibitors like 4-C-Me-LAB, a non-competitive α-glucosidase inhibitor [5]. The distinct inhibition profile compared to its L-erythronolactone-derived diastereomer makes it an essential tool for probing enzyme mechanisms and for developing potential therapeutic agents with targeted biological activity.

Access to Advanced Chiral Synthons via Multi-Step Functionalization

D-Erythronolactone is valuable for generating advanced chiral synthons through multi-step sequences. It has been used to create enantiomerically pure cyclopentenone phosphonates, which are advanced building blocks for prostaglandin synthesis, in just four steps [6]. Additionally, it serves as a precursor for the synthesis of carbon-branched sugar lactones, which are themselves useful chiral synthons [7]. Its procurement supports research groups focused on developing new methodologies for the rapid assembly of complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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